molecular formula C8H10N2 B14316581 2-Pentylidenemalononitrile CAS No. 112654-35-0

2-Pentylidenemalononitrile

Cat. No.: B14316581
CAS No.: 112654-35-0
M. Wt: 134.18 g/mol
InChI Key: RADLRJJXSMRHJX-UHFFFAOYSA-N
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Description

2-Pentylidenemalononitrile is an organic compound characterized by the presence of a pentylidene group attached to a malononitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Pentylidenemalononitrile can be synthesized through the Knoevenagel condensation reaction. This reaction involves the condensation of an aldehyde with malononitrile in the presence of a base catalyst. For instance, the reaction between pentanal and malononitrile in the presence of a base such as piperidine or pyridine can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high conversion rates and selectivity. The use of solid base catalysts, such as hydrotalcites, can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 2-Pentylidenemalononitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of this compound can yield the corresponding amines or other reduced products.

    Substitution: The nitrile groups in the compound can undergo nucleophilic substitution reactions to form a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted nitriles or amides.

Scientific Research Applications

2-Pentylidenemalononitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Pentylidenemalononitrile involves its interaction with various molecular targets. The nitrile groups can participate in nucleophilic addition reactions, forming intermediates that can further react to yield a variety of products. The compound’s reactivity is influenced by the electronic properties of the pentylidene group, which can stabilize or destabilize reaction intermediates .

Comparison with Similar Compounds

    Benzylidenemalononitrile: Similar in structure but with a benzylidene group instead of a pentylidene group.

    Ethylidenemalononitrile: Contains an ethylidene group instead of a pentylidene group.

    Methylidenemalononitrile: Contains a methylidene group instead of a pentylidene group.

Uniqueness: 2-Pentylidenemalononitrile is unique due to the presence of the pentylidene group, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity and the types of reactions it can undergo, making it a valuable intermediate in organic synthesis .

Properties

CAS No.

112654-35-0

Molecular Formula

C8H10N2

Molecular Weight

134.18 g/mol

IUPAC Name

2-pentylidenepropanedinitrile

InChI

InChI=1S/C8H10N2/c1-2-3-4-5-8(6-9)7-10/h5H,2-4H2,1H3

InChI Key

RADLRJJXSMRHJX-UHFFFAOYSA-N

Canonical SMILES

CCCCC=C(C#N)C#N

Origin of Product

United States

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